molecular formula C12H30N4O8Pd-4 B14774204 Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate

Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate

Cat. No.: B14774204
M. Wt: 464.81 g/mol
InChI Key: JVFCWIBNLQAYLJ-UHFFFAOYSA-L
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Description

Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate is a coordination complex of palladium. It is widely used in various catalytic processes due to its unique chemical properties. The compound has the molecular formula C12H30N4O8Pd and a molecular weight of 464.81 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate typically involves the reaction of palladium acetate with 2-aminoethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .

Scientific Research Applications

Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in industrial processes that require efficient and selective catalytic transformations

Mechanism of Action

The mechanism by which Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate is unique due to its specific ligand environment, which provides distinct catalytic properties. The presence of aminoethanol ligands enhances its solubility and reactivity in certain reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H30N4O8Pd-4

Molecular Weight

464.81 g/mol

IUPAC Name

2-hydroxyethylazanide;palladium(2+);diacetate

InChI

InChI=1S/4C2H6NO.2C2H4O2.Pd/c4*3-1-2-4;2*1-2(3)4;/h4*3-4H,1-2H2;2*1H3,(H,3,4);/q4*-1;;;+2/p-2

InChI Key

JVFCWIBNLQAYLJ-UHFFFAOYSA-L

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C(CO)[NH-].C(CO)[NH-].C(CO)[NH-].C(CO)[NH-].[Pd+2]

Origin of Product

United States

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